2-Bromo-6-iodo-4-(trifluoromethoxy)aniline
Overview
Description
2-Bromo-6-iodo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF3INO It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 4-(trifluoromethoxy)aniline, bromination and iodination reactions can be carried out sequentially to introduce the bromine and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar halogenation techniques on a larger scale. The use of appropriate catalysts and controlled reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a boronic acid or ester as the coupling partner.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring.
Scientific Research Applications
2-Bromo-6-iodo-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing trifluoromethoxy group and the halogen atoms, which can activate the benzene ring towards nucleophilic substitution or coupling reactions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethoxy)aniline
- 4-Iodo-2-(trifluoromethoxy)aniline
- 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline
Uniqueness
2-Bromo-6-iodo-4-(trifluoromethoxy)aniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. The trifluoromethoxy group further enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-bromo-6-iodo-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOILBYIVLGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375593 | |
Record name | 2-bromo-6-iodo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-77-5 | |
Record name | 2-Bromo-6-iodo-4-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845866-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-6-iodo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.